N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

Catalog No.
S13378700
CAS No.
21357-99-3
M.F
C9H10N4O2S
M. Wt
238.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonami...

CAS Number

21357-99-3

Product Name

N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

IUPAC Name

N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

InChI

InChI=1S/C9H10N4O2S/c1-7-10-9(12-11-7)13-16(14,15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)

InChI Key

SDLZOIALAMGPKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NS(=O)(=O)C2=CC=CC=C2

N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes a benzenesulfonamide moiety linked to a 5-methyl-1H-1,2,4-triazole. Its molecular formula is C9H10N4O2SC_9H_{10}N_4O_2S and it has a molecular weight of approximately 238.27 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmaceuticals.

The chemical behavior of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide can be understood through its reactivity as a sulfonamide. Sulfonamides typically undergo various reactions including:

  • Acid-base reactions: The sulfonamide group can act as a weak acid, allowing for protonation under certain conditions.
  • Nucleophilic substitutions: The nitrogen atom in the triazole ring can participate in nucleophilic attacks, making it reactive towards electrophiles.
  • Condensation reactions: It can react with other functional groups to form larger molecules or complexes.

These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.

N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, particularly against various strains of bacteria and fungi. The triazole ring is known for its antifungal properties, while the sulfonamide component contributes to antibacterial activity.

Research indicates that compounds with similar structures may inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth, making them valuable in treating infections .

The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the following steps:

  • Formation of the Triazole Ring: This can be achieved by reacting aminoguanidine with an appropriate carboxylic acid under acidic conditions to form the 5-methyltriazole.
  • Sulfonation: The triazole derivative is then treated with benzenesulfonyl chloride in the presence of a base (like triethylamine) to facilitate the formation of the sulfonamide bond.
  • Purification: The product is purified through recrystallization or chromatography to obtain the final compound in high purity.

These methods allow for variations that can lead to diverse derivatives with potentially different biological activities .

N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is primarily explored for its applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial agents.
  • Agricultural Chemicals: Potential use as fungicides or bactericides due to its antifungal and antibacterial properties.

Its unique structure allows for modifications that could enhance efficacy or reduce toxicity.

Interaction studies involving N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target enzymes or receptors.
  • In vitro Assays: To evaluate its effectiveness against specific pathogens and assess cytotoxicity.

Such studies help elucidate the mechanism of action and guide further modifications to improve therapeutic outcomes .

N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide shares structural similarities with several other compounds in the triazole and sulfonamide classes. Here are some notable examples:

Compound NameStructureUnique Features
N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl)benzenesulfonamideContains trifluoromethyl groupEnhanced lipophilicity and potential for better membrane penetration
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-sulfonamideContains thiadiazole instead of triazoleDifferent mechanism of action against pathogens
SulfadiazineA classic sulfonamide antibioticBroad-spectrum antibacterial activity

The uniqueness of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide lies in its specific combination of triazole and sulfonamide functionalities that may offer distinct advantages in targeting specific biological pathways compared to these similar compounds .

This compound's versatility makes it an important subject for ongoing research aimed at discovering new therapeutic agents.

N-(5-Methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is systematically named according to IUPAC guidelines, reflecting its benzenesulfonamide backbone linked to a 5-methyl-substituted 1,2,4-triazole ring. Key physicochemical properties include a density of $$ 1.492 \, \text{g/cm}^3 $$, a boiling point of $$ 470.1^\circ\text{C} $$, and a flash point of $$ 238.1^\circ\text{C} $$ . The compound’s planar structure facilitates interactions with biological targets, while its sulfonamide group ($$-\text{SO}2\text{NH}2$$) and triazole nitrogen atoms enable hydrogen bonding and coordination with metal ions.

PropertyValue
CAS Number57241-10-8
Molecular Formula$$ \text{C}9\text{H}{10}\text{N}4\text{O}2\text{S} $$
Molecular Weight238.27 g/mol
Density$$ 1.492 \, \text{g/cm}^3 $$
Boiling Point$$ 470.1^\circ\text{C} $$

The triazole ring’s tautomeric properties allow it to adopt 1H- or 2H- configurations, influencing its electronic distribution and binding affinity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the predominance of the 1H-tautomer in solid-state and solution phases, respectively .

Historical Context in Sulfonamide-Triazole Hybrid Development

The development of sulfonamide-triazole hybrids traces back to early 2000s efforts to combat drug-resistant pathogens. Initial studies focused on sulfonamides’ antibacterial mechanisms, which inhibit dihydropteroate synthase (DHPS) in folate biosynthesis. However, the rise of resistance necessitated structural innovations, leading to the incorporation of heterocycles like triazoles.

In 2008, Rahavi Ezabadi et al. synthesized sulfonamide-1,2,4-triazole derivatives demonstrating potent antifungal activity against Candida and Aspergillus species, outperforming bifonazole in vitro . This breakthrough highlighted the triazole ring’s role in enhancing antifungal efficacy through cytochrome P450 inhibition. Subsequent work in the 2010s expanded into antiparasitic applications. For example, 2022 research by Abdelraheem et al. showcased sulfonamide-1,2,3-triazole nanoformulations achieving 100% survival in Toxoplasma gondii-infected mice, attributed to improved blood-brain barrier penetration .

Parallel advancements in cancer therapy emerged with triazole-sulfonamide hybrids targeting tubulin polymerization and apoptosis pathways. A 2018 study reported hybrid molecules inducing G1 cell cycle arrest in SK-N-SH neuroblastoma cells at IC$$_{50}$$ values below 1 µM . These milestones underscore the strategic value of hybridizing sulfonamides with triazoles to address diverse therapeutic challenges.

Significance in Medicinal Chemistry and Drug Discovery

N-(5-Methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide exemplifies the molecular hybridization paradigm, merging two pharmacophores with complementary mechanisms. The sulfonamide group contributes to antibacterial activity by mimicking para-aminobenzoic acid (PABA), while the triazole ring enhances antifungal and antiparasitic effects via steric and electronic modulation.

Antimicrobial Applications

The compound’s dual functionality enables broad-spectrum activity. Against Gram-negative bacteria such as Pseudomonas aeruginosa, its sulfonamide moiety disrupts folate synthesis, whereas the triazole ring potentiates membrane permeability . Comparative studies show superior efficacy over streptomycin in suppressing Salmonella growth, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL .

Antiparasitic Innovations

Nanoformulations of sulfonamide-triazole conjugates, such as chitosan nanoparticles loaded with 3c (a derivative), achieve complete parasite clearance in Toxoplasma gondii models. This is attributed to sustained drug release and enhanced phagocytosis by macrophages .

Anticancer Mechanisms

In oncology, hybrid molecules disrupt tubulin dynamics and mitochondrial membranes. For instance, 1,2,3-triazole-sulfonamide hybrids inhibit CDC25C phosphatase in ovarian cancer cells, triggering apoptosis at nanomolar concentrations . Molecular docking studies reveal strong binding to the colchicine site of tubulin ($$ \text{K}_d = 8.3 \, \text{nM} $$), rationalizing their antimitotic effects .

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

238.05244675 g/mol

Monoisotopic Mass

238.05244675 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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